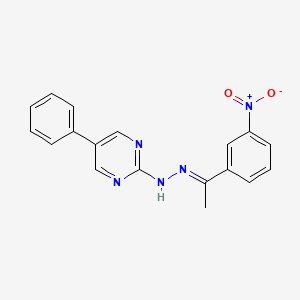
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone, also known as NPEH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPEH has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it useful in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer progression. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in laboratory experiments is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is its potential toxicity. While it has been found to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based metal complexes for catalysis and material science applications. Another area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to determine the safety and efficacy of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in vivo, as well as its potential for use in combination with other drugs.
Synthesemethoden
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized using a variety of methods, including the reaction of 3-nitroacetophenone with hydrazine hydrate and 5-phenyl-2-pyrimidinylcarboxaldehyde. The reaction is typically carried out in ethanol under reflux conditions, and the product is obtained as a yellow solid. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound.
Wissenschaftliche Forschungsanwendungen
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-13(15-8-5-9-17(10-15)23(24)25)21-22-18-19-11-16(12-20-18)14-6-3-2-4-7-14/h2-12H,1H3,(H,19,20,22)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPHPPIPBMJLB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
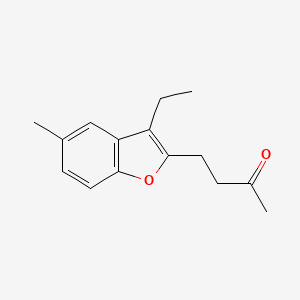
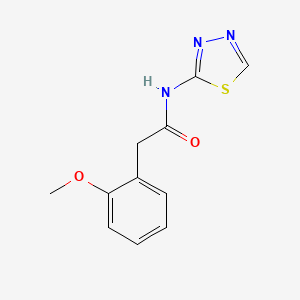


![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
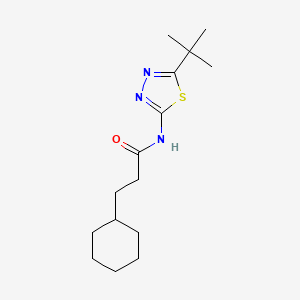
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
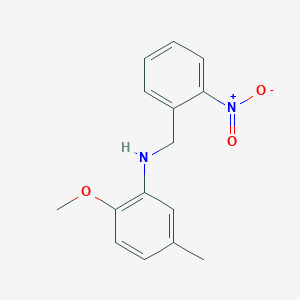
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)